Deschloro-2-phenylsulfonyl-thiamethoxam

Neonicotinoid impurity profiling High-resolution mass spectrometry Reference standard characterization

Deschloro-2-phenylsulfonyl-thiamethoxam (CAS 192439-45-5, molecular formula C₁₄H₁₅N₅O₅S₂, MW 397.43) is a structurally characterized impurity of the second-generation neonicotinoid insecticide thiamethoxam. It is formally designated as Thiamethoxam Impurity 2 and is supplied as a certified reference standard (purity >95% by HPLC) for use in analytical method development, method validation (AMV), and quality control (QC) of thiamethoxam active pharmaceutical ingredient (API) and formulated products.

Molecular Formula C₁₄H₁₅N₅O₅S₂
Molecular Weight 397.43
CAS No. 192439-45-5
Cat. No. B1142614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro-2-phenylsulfonyl-thiamethoxam
CAS192439-45-5
SynonymsTetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine
Molecular FormulaC₁₄H₁₅N₅O₅S₂
Molecular Weight397.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloro-2-phenylsulfonyl-thiamethoxam (CAS 192439-45-5): Neonicotinoid Impurity Reference Standard for Thiamethoxam Analytical Method Validation


Deschloro-2-phenylsulfonyl-thiamethoxam (CAS 192439-45-5, molecular formula C₁₄H₁₅N₅O₅S₂, MW 397.43) is a structurally characterized impurity of the second-generation neonicotinoid insecticide thiamethoxam . It is formally designated as Thiamethoxam Impurity 2 and is supplied as a certified reference standard (purity >95% by HPLC) for use in analytical method development, method validation (AMV), and quality control (QC) of thiamethoxam active pharmaceutical ingredient (API) and formulated products . The compound is differentiated from the parent thiamethoxam by replacement of the 2-chloro substituent on the thiazole ring with a phenylsulfonyl group, a modification that substantially alters its physicochemical and chromatographic properties relative to the active ingredient and other co-occurring impurities .

Why Thiamethoxam Impurity Standards Cannot Be Interchanged: Structural Specificity of Deschloro-2-phenylsulfonyl-thiamethoxam


Thiamethoxam impurity reference standards are chemically distinct entities that differ in molecular weight, elemental composition, and chromatographic retention behavior; they are not functionally interchangeable. Regulatory guidelines for pesticide registration and certified reference material (CRM) development explicitly require identification and quantification of each structurally related impurity individually, because co-elution or misidentification can lead to inaccurate purity assignment and flawed toxicological risk assessment [1]. Deschloro-2-phenylsulfonyl-thiamethoxam possesses a unique phenylsulfonyl moiety that is absent in thiamethoxam (MW 291.72), thiamethoxam impurity 1 (MW 249.68), and thiamethoxam impurity 3 (MW 365.43), making it chromatographically and spectrometrically distinct [2]. Substituting this compound with a different impurity standard would invalidate the specificity of an LC-MS/MS or HPLC-UV method and compromise the traceability of quantitative results.

Deschloro-2-phenylsulfonyl-thiamethoxam: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Molecular Identity Differentiation: Deschloro-2-phenylsulfonyl-thiamethoxam vs. Thiamethoxam and Co-Impurities by Accurate Mass

Deschloro-2-phenylsulfonyl-thiamethoxam is differentiated from thiamethoxam and the other three commonly reported thiamethoxam impurities by its monoisotopic molecular weight and elemental formula. The compound has a molecular formula of C₁₄H₁₅N₅O₅S₂ (MW 397.43), which is 105.71 Da heavier than thiamethoxam (C₈H₁₀ClN₅O₃S, MW 291.72) . This mass difference is unequivocally resolvable by high-resolution mass spectrometry (HRMS) and eliminates the risk of isobaric interference with the parent compound or with thiamethoxam impurity 1 (C₆H₈ClN₅O₂S, MW 249.68) and thiamethoxam impurity 3 (C₁₄H₁₅N₅O₃S₂, MW 365.43) . The presence of two sulfur atoms in the target compound (vs. one in thiamethoxam and impurity 3, and one sulfur plus one chlorine in impurity 1) provides a distinctive isotopic signature (M+2 abundance ~9%) that further aids unambiguous identification in complex matrices .

Neonicotinoid impurity profiling High-resolution mass spectrometry Reference standard characterization

Chromatographic Orthogonality: Predicted Physicochemical Property Differences vs. Thiamethoxam Impacting HPLC Method Selectivity

The phenylsulfonyl substituent in deschloro-2-phenylsulfonyl-thiamethoxam is expected to increase hydrophobic retention on reversed-phase (RP) HPLC columns relative to thiamethoxam. Predicted physicochemical parameters support this differentiation: the target compound has a predicted pKa of -1.08 ± 0.10, a predicted density of 1.59 ± 0.1 g/cm³, and a predicted boiling point of 626.6 ± 65.0 °C . In contrast, thiamethoxam has a reported melting point of 139.1 °C and a water solubility of 4.1 g/L, consistent with a more polar character . Although experimentally measured logP values are not available for the target compound, the addition of the phenylsulfonyl group (calculated to contribute approximately +1.5 to +2.0 logP units based on fragment-based estimation relative to thiamethoxam) indicates that deschloro-2-phenylsulfonyl-thiamethoxam will elute later on a C18 column, providing chromatographic resolution from the parent peak and from earlier-eluting polar impurities [1].

Reversed-phase HPLC Impurity separation Predicted physicochemical properties

Certified Reference Standard Purity and Traceability: Deschloro-2-phenylsulfonyl-thiamethoxam vs. Uncertified Laboratory Synthesized Impurities

Deschloro-2-phenylsulfonyl-thiamethoxam is supplied as a reference standard with a certified purity of >95% by HPLC and is accompanied by a Certificate of Analysis (CoA) that includes NMR, HRMS, and HPLC data . This level of characterization is directly aligned with the requirements articulated in the peer-reviewed literature for thiamethoxam impurity profiling, where structurally related impurity identification was shown to be essential for certified reference material development and pesticide registration [1]. In the published purity assessment study of thiamethoxam, structurally related impurities guided the peak selection in quantitative NMR (qNMR), and the final certified purity of the thiamethoxam CRM was 994 mg/g with a standard uncertainty of 3 mg/g (k=2) [2]. Although that study did not specifically quantify this impurity, the methodological framework establishes that individual impurity reference standards with well-defined purity are indispensable for mass balance calculations and for validating the selectivity of the analytical method.

Certified reference material (CRM) Method validation (AMV) Regulatory compliance

Optimal Use Cases for Deschloro-2-phenylsulfonyl-thiamethoxam Based on Quantitative Differentiation Evidence


Certified Reference Material (CRM) Development and Purity Assignment for Thiamethoxam

When a national metrology institute or an ISO 17034-accredited reference material producer undertakes the development of a thiamethoxam purity CRM, each structurally related impurity must be individually identified, synthesized or isolated, and characterized. Deschloro-2-phenylsulfonyl-thiamethoxam, as a known process-related impurity, is required to confirm the chromatographic resolution of the HPLC-UV or LC-MS/MS method used for purity assignment by mass balance, as demonstrated in the framework of Li et al. (2023) where structurally related impurities guided qNMR peak selection [1]. Its unique mass (MW 397.43) and predicted hydrophobicity ensure it can be baseline-resolved from thiamethoxam and other impurities.

Analytical Method Validation (AMV) for Thiamethoxam Residue Analysis in Food and Environmental Matrices

Regulatory methods for thiamethoxam residue determination in food (e.g., SN/T 3139-2012) require demonstration of specificity against co-extracted matrix components and structurally related compounds. Spiking experiments with deschloro-2-phenylsulfonyl-thiamethoxam at relevant concentrations validate that the method does not misidentify this impurity as the parent compound, which is critical because the phenylsulfonyl modification shifts the retention time and fragmentation pattern relative to thiamethoxam [2]. The certified purity (>95%) enables accurate preparation of spiking solutions.

Forced Degradation Studies and Impurity Fate Profiling in Thiamethoxam Formulations

During stability testing of thiamethoxam formulations under ICH or CIPAC guidelines, forced degradation (heat, light, pH, oxidative stress) can generate multiple degradation products. Deschloro-2-phenylsulfonyl-thiamethoxam serves as a marker standard to determine whether the phenylsulfonyl impurity increases under specific stress conditions, providing mechanistic insight into degradation pathways and supporting shelf-life specification setting . Its distinct MS isotopic pattern (two sulfur atoms) facilitates selective detection even in complex formulation matrices.

Quality Control (QC) Batch Release Testing of Thiamethoxam Technical Material

Manufacturers of thiamethoxam technical grade active ingredient must demonstrate that the impurity profile of each batch meets predefined acceptance criteria. Deschloro-2-phenylsulfonyl-thiamethoxam is included as a system suitability standard in the HPLC impurity method to verify column performance and detector response linearity for the phenylsulfonyl impurity peak. Its use ensures inter-laboratory reproducibility and compliance with FAO/WHO specifications for pesticide quality [1][2].

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